molecular formula C13H25NO4 B14043802 (S)-Ethyl 2-(tert-butoxycarbonylamino)-4-methylpentanoate

(S)-Ethyl 2-(tert-butoxycarbonylamino)-4-methylpentanoate

Cat. No.: B14043802
M. Wt: 259.34 g/mol
InChI Key: XBFXYJDHVNLXAC-JTQLQIEISA-N
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Description

ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is an organic compound commonly used in synthetic organic chemistry. It is a derivative of valine, an essential amino acid, and is often employed as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE typically involves the Steglich esterification method. This reaction is mild and allows the conversion of sterically demanding and acid-labile substrates. The process involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and an alcohol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Esterification: DCC, DMAP, and alcohols are commonly used.

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Esterification: Formation of tert-butyl esters.

    Hydrolysis: Carboxylic acids and alcohols.

    Substitution: Varied products based on the nucleophile used.

Scientific Research Applications

ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is widely used in scientific research, including:

    Chemistry: As a protecting group in peptide synthesis.

    Biology: Studying protein interactions and enzyme mechanisms.

    Medicine: Development of pharmaceuticals and drug delivery systems.

    Industry: Production of fine chemicals and intermediates.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. It stabilizes reactive functional groups during chemical reactions, preventing unwanted side reactions. The tert-butoxycarbonyl group can be removed under mild acidic conditions, revealing the functional group for further reactions .

Comparison with Similar Compounds

ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is unique due to its stability and ease of removal. Similar compounds include:

    Benzyl esters: Less stable under acidic conditions.

    Methyl esters: More difficult to remove.

    Ethyl esters: Similar stability but different reactivity patterns.

This compound’s unique properties make it a valuable tool in synthetic organic chemistry and various scientific research applications.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C13H25NO4/c1-7-17-11(15)10(8-9(2)3)14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)/t10-/m0/s1

InChI Key

XBFXYJDHVNLXAC-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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